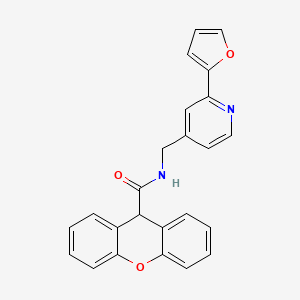
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure with a carboxamide group and a pyridine-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the carboxamide group: The xanthene derivative is then reacted with an appropriate amine to introduce the carboxamide functionality.
Attachment of the pyridine-furan moiety: This step involves the coupling of the xanthene carboxamide with a pyridine-furan derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated xanthene derivatives.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The xanthene core can intercalate with DNA, potentially disrupting replication and transcription processes. The pyridine-furan moiety can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-ylmethyl)-9H-xanthene-9-carboxamide
- N-(furan-2-ylmethyl)-9H-xanthene-9-carboxamide
- N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide
Uniqueness
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the combination of the xanthene core with both pyridine and furan moieties. This structural arrangement provides distinct electronic and steric properties, enhancing its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c27-24(26-15-16-11-12-25-19(14-16)22-10-5-13-28-22)23-17-6-1-3-8-20(17)29-21-9-4-2-7-18(21)23/h1-14,23H,15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDUYYWMZVHDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC(=NC=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2708097.png)
![3-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2708098.png)
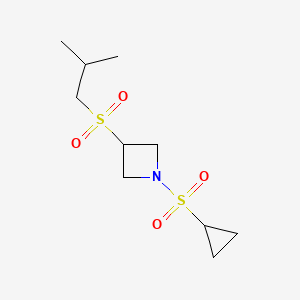
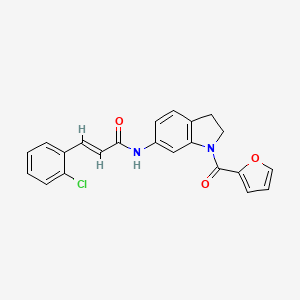
![Methyl 2-amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2708101.png)
![7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride](/img/structure/B2708102.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2708103.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2708104.png)
![2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2708105.png)
![2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans](/img/structure/B2708106.png)
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/new.no-structure.jpg)
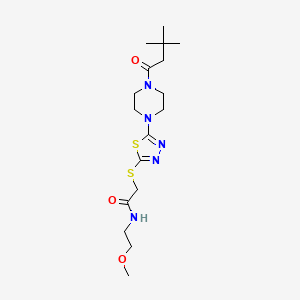
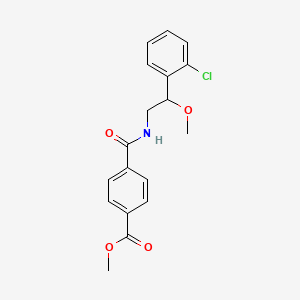
![N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2708118.png)
